

An In-depth Technical Guide to the Chemical Properties of Phenoxybenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Bromomethyl)-4-phenoxybenzene

Cat. No.: B1332693

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of phenoxybenzyl bromide, with a focus on the 3- and 4-isomers, which are common synthetic intermediates. This document details their synthesis, physical and spectroscopic properties, and chemical reactivity, presenting quantitative data in structured tables and outlining detailed experimental protocols.

Core Chemical Properties

Phenoxybenzyl bromide ($C_{13}H_{11}BrO$) is an aromatic ether containing a brominated methyl group attached to a phenoxy-substituted benzene ring. The position of the phenoxy group relative to the bromomethyl group defines the isomer, with the 3- (meta) and 4- (para) substituted isomers being of primary interest in chemical synthesis. It typically appears as a colorless to pale yellow liquid or solid, depending on the isomer and purity.^{[1][2]} Its primary utility lies in its reactivity as a benzylating agent, owing to the labile carbon-bromine bond, making it a key building block in the synthesis of pharmaceuticals and agrochemicals, notably pyrethroid insecticides.^[1]

Physicochemical Data

The following tables summarize the key physicochemical properties for 3-phenoxybenzyl bromide and 4-phenoxybenzyl bromide.

Table 1: Physicochemical Properties of 3-Phenoxybenzyl Bromide

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ BrO	[2]
Molecular Weight	263.13 g/mol	[2]
Appearance	Colorless to light yellow liquid or solid	[2]
Boiling Point	120-144 °C at 0.05 mmHg	[3]
Solubility	Soluble in organic solvents	[2]

Table 2: Physicochemical Properties of 4-Phenoxybenzyl Bromide

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₁ BrO	[4]
Molecular Weight	263.13 g/mol	[4]
Appearance	Solid	[5]
Refractive Index	1.6140-1.6190 @ 20°C (liquid)	[4][6]
Solubility	Insoluble in water	[7]

Spectroscopic Data

Detailed spectroscopic data for phenoxybenzyl bromide isomers is not readily available in public spectral databases. However, based on the known structures, the expected spectral characteristics are outlined below.

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of phenoxybenzyl bromide would exhibit characteristic signals for the aromatic protons and the benzylic methylene protons.

- Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.8-7.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the two aromatic rings.
- Benzylic Protons (-CH₂Br): A singlet is expected for the methylene protons adjacent to the bromine atom. This signal would typically appear in the range of δ 4.4-4.6 ppm.

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the benzylic carbon and the aromatic carbons.

- Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of δ 30-35 ppm.
- Aromatic Carbons (Ar-C): Multiple signals for the aromatic carbons are expected in the range of δ 115-160 ppm. The chemical shifts will be influenced by the ether linkage and the bromomethyl substituent.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of phenoxybenzyl bromide will display characteristic absorption bands for the aromatic rings and the carbon-halogen bond.

- C-H stretching (aromatic): Bands are expected around 3030-3100 cm⁻¹.
- C=C stretching (aromatic): Characteristic absorptions for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.
- C-O stretching (ether): A strong band is expected in the region of 1200-1250 cm⁻¹.
- C-Br stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹, is characteristic of the carbon-bromine bond.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of phenoxybenzyl bromide.

Synthesis of 3-Phenoxybenzyl Bromide from 3-Phenoxybenzyl Alcohol

This protocol is adapted from a literature procedure for the conversion of an alcohol to a bromide using thionyl bromide.[\[3\]](#)

Materials:

- 3-Phenoxybenzyl alcohol
- Thionyl bromide (SOBr_2)
- Pyridine
- Toluene
- Magnesium sulfate (MgSO_4)
- Water (deionized)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Heating mantle
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve thionyl bromide (0.24 mol) and a catalytic amount of pyridine (0.5 g) in toluene (175 ml).
- Cool the stirred solution to below 30°C.

- Prepare a solution of 3-phenoxybenzyl alcohol (0.18 mol) in toluene (95 ml).
- Add the alcohol solution dropwise to the thionyl bromide solution over a period of 30 minutes, maintaining the temperature below 30°C.
- After the addition is complete, heat the reaction mixture to 50-60°C for two hours.
- Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove excess toluene and thionyl bromide.
- Dissolve the residue in toluene (200 ml) and transfer to a separatory funnel.
- Wash the organic layer with water (10 x 100 ml) until the aqueous layer is neutral.
- Dry the toluene layer over anhydrous magnesium sulfate.
- Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to yield crude 3-phenoxybenzyl bromide.
- The product can be further purified by vacuum distillation.

Synthesis of 4-Phenoxybenzyl Bromide via Bromination of 4-Phenoxytoluene

This protocol describes a general method for the benzylic bromination of a toluene derivative using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

- 4-Phenoxytoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Round-bottom flask

- Reflux condenser
- Heating mantle with magnetic stirrer
- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 4-phenoxytoluene (1 equivalent) in carbon tetrachloride.
- Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.
- Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS (which is denser than CCl_4) and the appearance of succinimide (which is less dense and will float).
- After the reaction is complete (typically a few hours), cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 4-phenoxybenzyl bromide.
- The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the phenoxybenzyl bromide sample in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition (^1H NMR):

- Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Acquisition (^{13}C NMR):

- Acquire the spectrum on the same instrument.
- Proton-decoupled mode is typically used to obtain singlets for each unique carbon.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Liquid Sample - Thin Film):

- Place a drop of the liquid phenoxybenzyl bromide sample onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin, uniform film.

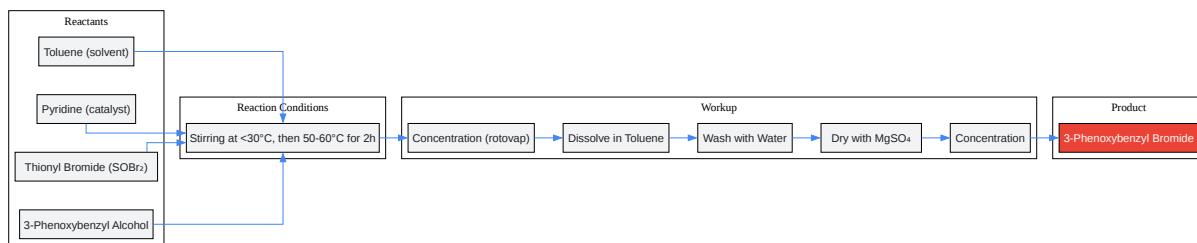
Sample Preparation (Solid Sample - KBr Pellet):

- Grind a small amount of the solid phenoxybenzyl bromide sample with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

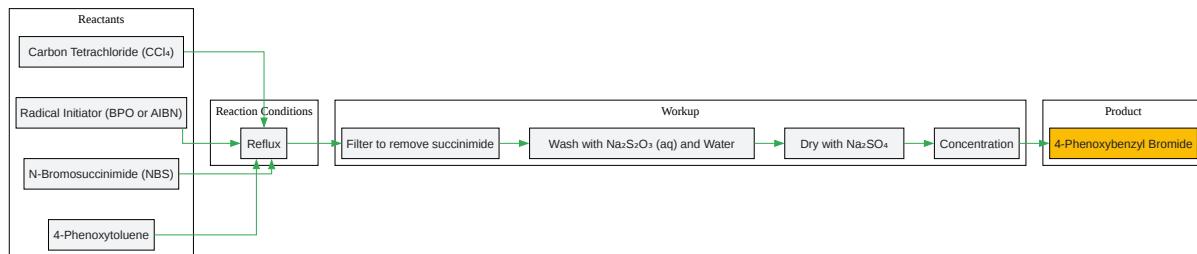
- Record a background spectrum of the empty spectrometer.
- Place the prepared sample in the spectrometer's sample holder.

- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

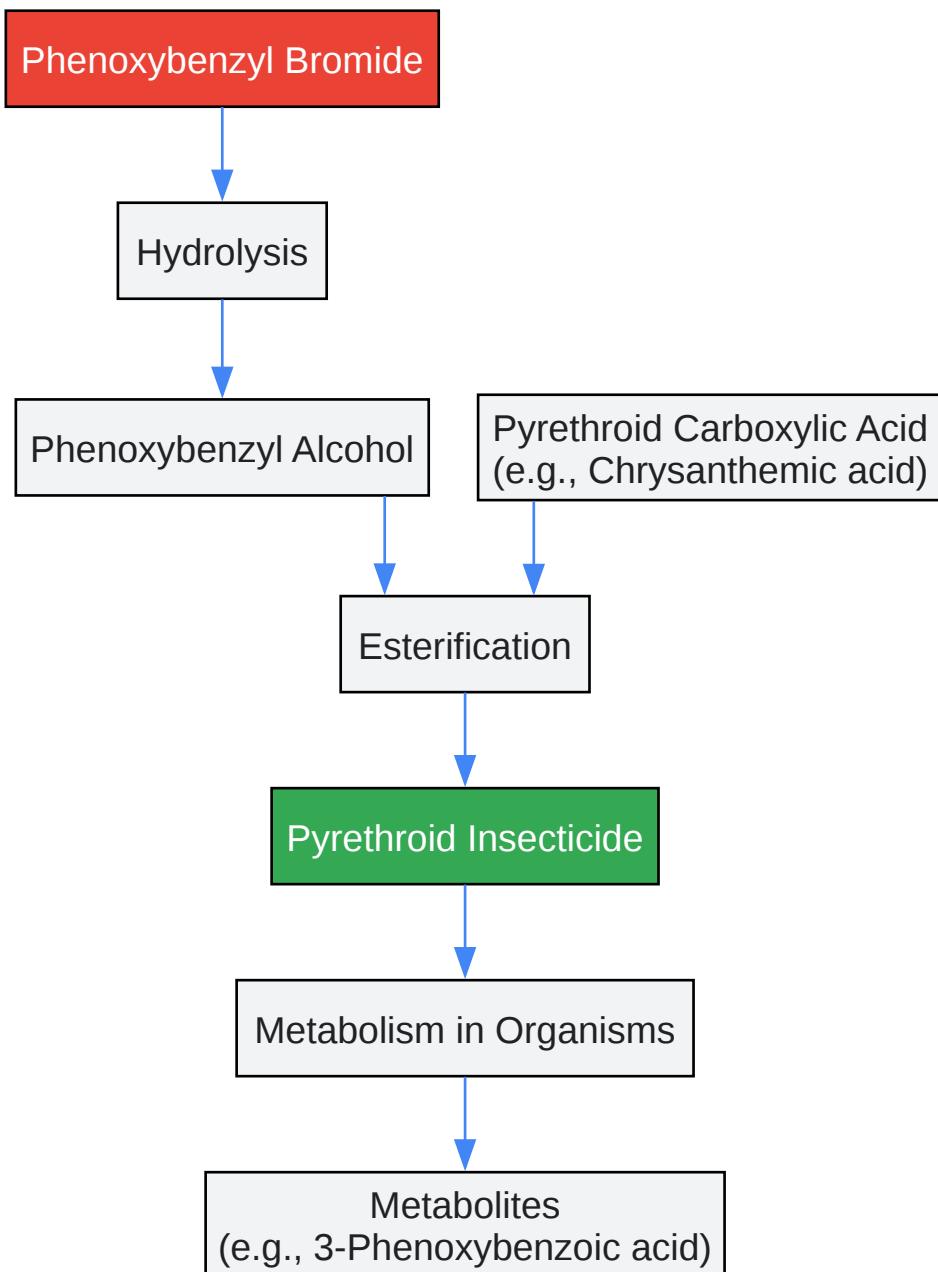

Chemical Reactivity and Applications

The primary reactivity of phenoxybenzyl bromide is centered around the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions. This makes it a valuable electrophile for the introduction of the phenoxybenzyl moiety into various molecules.

A major application of phenoxybenzyl bromide is in the synthesis of synthetic pyrethroid insecticides. These insecticides are esters of a carboxylic acid (e.g., chrysanthemic acid or its analogs) and an alcohol. 3-Phenoxybenzyl alcohol, derived from 3-phenoxybenzyl bromide, is a common alcohol component of these esters.


Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key synthetic pathways and logical relationships involving phenoxybenzyl bromide.


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-Phenoxybenzyl Bromide.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 4-Phenoxybenzyl Bromide.

[Click to download full resolution via product page](#)

Caption: Role of Phenoxybenzyl Bromide in Pyrethroid Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. CAS 51632-16-7: 3-Phenoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 3. 3-Phenoxypropyl bromide 96 588-63-6 [sigmaaldrich.com]
- 4. 4-Phenoxybenzyl bromide, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Phenoxybenzyl Bromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332693#chemical-properties-of-phenoxybenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com